9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene
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Overview
Description
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene is a versatile small molecule scaffold with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol This compound is characterized by its unique spirocyclic structure, which includes a methoxy group, a dioxane ring, and an azaspiro ring system
Preparation Methods
The synthesis of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often involve the use of a base or acid catalyst, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications of this compound is ongoing, with studies exploring its efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene can be compared with other similar spirocyclic compounds, such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
1,4-Dioxa-8-azaspiro[4.6]undecane: Similar to the target compound but without the double bond, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-1,4-dioxa-9-azaspiro[4.6]undec-8-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-11-8-2-3-9(4-5-10-8)12-6-7-13-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTNNVQNZCYGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC2(CC1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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